molecular formula C17H14O4 B8553606 4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl-

4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl-

Cat. No. B8553606
M. Wt: 282.29 g/mol
InChI Key: FTFITOURHGTURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl- is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl-

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7,8-dimethoxy-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-14-9-8-12-15(18)13(11-6-4-3-5-7-11)10-21-16(12)17(14)20-2/h3-10H,1-2H3

InChI Key

FTFITOURHGTURE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared as described in the synthesis of analog 23. A mixture of 2.76 g of phenylacetic acid (20.08 mmol), 5.0 g of 2, 3-dimethoxylphenol (32.43 mmol) and 50 ml of boron trifluoride diethyl ether ate was stirred at 80° C. for 19 hours. Reaction mixture was then cooled to RT and washed with aqueous K2CO3 and water sequentially until pH of the filtrate approached neutrality. Product was extracted with ethyl acetate and concentrated to dryness. The residue, which contained mostly 2-hydroxy-3,4-dimethoxyphenylbenzylketone, was dissolved in 50 ml of 2-propanol and 3.0 ml of morpho line and 6.0 ml of triethyl orthoformate (36.07 mmol) were added. The mixture was stirred at 80° C. for 20 hours and evaporated to dryness. The residue was fractionated on a silica gel (chloroform-methanol system) and fractions that contained pure product were pooled, dried, and recrystallized from acetone to give 300 mg of analog 34 (crystalline plates), a yield of 6% (based on 2,3-dimethoxylphenol, w/w): mp 143-144° C. 1HNMR (DMSO-d6) δ 3.89 (8-OCH3), 3.96 (7-OCH3), 7.30 (d, 1H, J=9.03, Hz, 6-H), 7.39 (t, 1H, J=6.94 Hz, 4′-H), 7.43 (t, 2H, J=7.06, 7.72 Hz, 3′, 5′-H), 7.57 (dd, 2H, J=7.26, 1.44 Hz, 2′, 6′-H), 7.87 (d, 1H, J=8.88 Hz, 5-H), 8.50 (s, 1H, 2H). 13C NMR (DMSO-d6) δ 56.5 (—OCH3), 60.9 (—OCH3), 111.0 (C-6), 118.5 (C-10), 120.9 (C-3), 123.3 (C-1′), 127.8 (C-5), 128.1 (C-3′, 5′), 128.9 (C-2′, 6′), 131.9 (C-4′), 136.1(C-8), 149.9(C-7), 154.1 (C-2), 156.2 (C-9), 174.6 (C-4). MS (m/z) 283.3 (M+H)+, 305.4 (M+Na)+, 281.9 (M−H)−. Anal. (C17H14O4) for C, H. Cacld: 72.33, 4.99; found: 72.21, 4.97.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

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